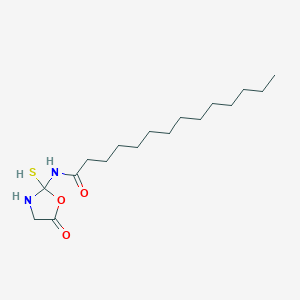![molecular formula C24H24N2O4 B14214992 Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate CAS No. 828915-36-2](/img/structure/B14214992.png)
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate is an organic compound that features a benzene ring substituted with two ester groups, each linked to a 3-(pyridin-2-yl)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate typically involves esterification reactions. One common method is the reaction of benzene-1,4-dicarboxylic acid with 3-(pyridin-2-yl)propanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for pyridine N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Ammonia (NH3) or amines for nucleophilic substitution to form amides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-(pyridin-2-yl)propanol derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and stabilizing the complex. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Similar structure but with ethenyl linkers instead of propyl.
1,3-Bis(4′-carboxylatophenoxy)benzene: Contains carboxylate groups and is used in coordination polymers.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring and is used in coordination chemistry.
Uniqueness
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate is unique due to its specific combination of pyridine and ester functionalities, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various applications, from catalysis to materials science .
Properties
CAS No. |
828915-36-2 |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
bis(3-pyridin-2-ylpropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c27-23(29-17-5-9-21-7-1-3-15-25-21)19-11-13-20(14-12-19)24(28)30-18-6-10-22-8-2-4-16-26-22/h1-4,7-8,11-16H,5-6,9-10,17-18H2 |
InChI Key |
CMLZUYITPGZFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
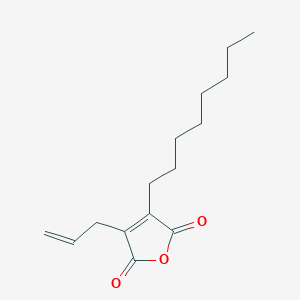
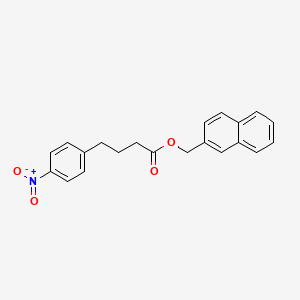
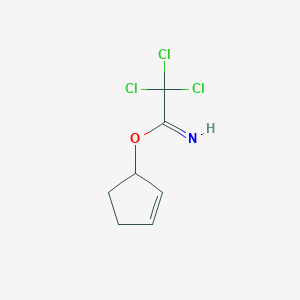
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
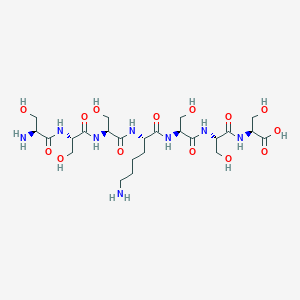
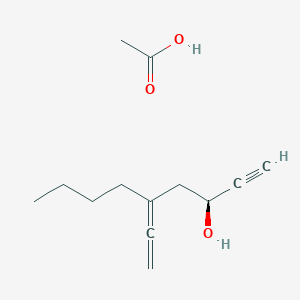

![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
